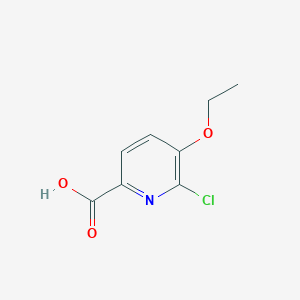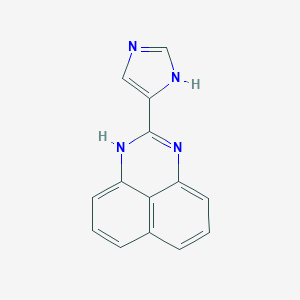![molecular formula C11H8N4O B314824 8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B314824.png)
8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound with the molecular formula C11H8N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in a dimethyl sulfoxide (DMSO)/acetic acid (AcOH) mixture . The reaction conditions are carefully controlled to ensure the formation of the desired tetrazoloquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tetrazoloquinoline ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products
Oxidation: Formation of 8-Methyltetraazolo[1,5-a]quinoline-4-carboxylic acid.
Reduction: Formation of 8-Methyltetraazolo[1,5-a]quinoline-4-methanol.
Substitution: Formation of various substituted tetrazoloquinoline derivatives.
Scientific Research Applications
8-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more
Properties
Molecular Formula |
C11H8N4O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
8-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8N4O/c1-7-2-3-8-5-9(6-16)11-12-13-14-15(11)10(8)4-7/h2-6H,1H3 |
InChI Key |
MXUWJKSUQKYVSP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C3=NN=NN23)C=O |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C3=NN=NN23)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(acetylamino)-2-chloro-5-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B314748.png)
![3-[2-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B314750.png)










![(2-Tert-butylpyrazolo[1,5-a]pyrimidin-6-yl)(2-hydroxyphenyl)methanone](/img/structure/B314777.png)
